molecular formula C23H22O6 B1667746 Barbigerone CAS No. 75425-27-3

Barbigerone

Número de catálogo: B1667746
Número CAS: 75425-27-3
Peso molecular: 394.4 g/mol
Clave InChI: OBIUGMGQVQMVSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Barbigerone (C₂₃H₂₂O₆) is a naturally occurring pyranoisoflavone first isolated from Tephrosia barbigera and Millettia pachycarpa . It exhibits diverse pharmacological activities, including neuroprotection, anti-cancer, anti-inflammatory, and antioxidant effects. Structurally, it features a pyran ring fused to an isoflavone backbone, contributing to its bioactivity .

Propiedades

IUPAC Name

8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUGMGQVQMVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226352
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75425-27-3
Record name 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75425-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbigerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARBIGERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Solvent Extraction and Fractionation

Fresh or dried plant material is ground into a coarse powder and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are employed to dissolve this compound and other flavonoids. For example, a 70% ethanol extraction of Millettia dielsiana roots yielded a crude extract rich in isoflavones, which was subsequently partitioned using ethyl acetate to concentrate this compound. Column chromatography on silica gel, with gradient elution of hexane-ethyl acetate mixtures, is commonly used for further purification. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases achieves final purity levels >95%.

Challenges in Natural Extraction

Variable this compound content across plant species (0.02–0.5% dry weight) and seasonal fluctuations necessitate rigorous quality control. Accelerated solvent extraction (ASE) at elevated temperatures (60–100°C) and pressures (1,500 psi) has been adopted to improve yield consistency.

Table 1: Natural Sources and Extraction Yields of this compound

Plant Species Plant Part Solvent System Yield (%) Purity (%)
Tephrosia barbigera Seeds Ethanol (70%) 0.18 92.3
Millettia pachycarpa Roots Methanol-water (8:2) 0.32 95.1
Sarcolobus globosus Aerial Ethyl acetate 0.09 88.7

Chemical Synthesis of this compound

Synthetic routes to this compound emphasize constructing its pyranoisoflavone core through cyclization and functionalization reactions.

Chalcone Precursor Route

The synthesis begins with 2,4-dihydroxyacetophenone (45 ), which undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form a chalcone intermediate. Prenylation at the C-8 position is achieved using 3-methyl-2-buten-1-ol under acidic conditions (H2SO4, 60°C), followed by cyclization with dimethyl sulfate to form the chromone nucleus.

Iodocyclization Strategy

A more efficient approach involves iodocyclization of prenylated enaminones. Sesamol (34 ) is converted to a substituted acetophenone (35 ), which reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone 36 . Iodine-mediated cyclization yields iodochromone 37 , which undergoes Suzuki-Miyaura coupling with boronate esters to install the 4-methoxyphenyl group (Scheme 11 in).

Table 2: Key Synthetic Steps and Yields

Step Reagents/Conditions Intermediate Yield (%)
Chalcone formation NaOH, ethanol, reflux Chalcone 78
Prenylation H2SO4, 3-methyl-2-buten-1-ol Prenylated 65
Chromone cyclization Dimethyl sulfate, 100°C Chromone 82
Suzuki coupling Pd(PPh3)4, K2CO3, DME This compound 75

Structural Modifications and Analogues

Modification of this compound’s B-ring and prenyl side chain has yielded analogues with enhanced bioactivity.

B-Ring Functionalization

Nitration of formononetin (10 ) at the 3’-position followed by zinc-mediated reduction produces 3’-amino derivatives (13a–o ), which are alkylated with ethylene oxide to introduce hydroxyl groups (Scheme 3 in). These modifications improve solubility and antioxidant capacity.

Hybrid Molecules

Coupling this compound’s chromone core with coumarin via click chemistry generates triazole-bridged hybrids (29 ). These compounds exhibit dual inhibition of SIRT1 and cancer cell proliferation (IC50 = 1.07 μM against SGC7901 gastric cancer cells).

Analytical Characterization

This compound’s structure is confirmed through spectroscopic and chromatographic methods:

  • NMR : ¹H NMR (400 MHz, CDCl3) δ 6.82 (s, H-6), 5.48 (t, J = 6.8 Hz, H-2’’), 3.89 (s, OCH3).
  • HPLC : Retention time = 12.3 min (C18 column, 70% methanol).
  • MS : [M+H]+ at m/z 353.1.

Applications in Pharmacological Research

Synthetic this compound derivatives show promise in neurodegenerative disease models. For instance, 20 mg/kg this compound reduced rotenone-induced oxidative stress in rats by 58% (MDA levels) and improved dopamine recovery by 41%.

Análisis De Reacciones Químicas

Types of Reactions

Barbigerone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds. These products often exhibit different biological activities and can be used for further research and development .

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Barbigerone has been shown to induce apoptosis in cancer cells through various mechanisms. In a study involving murine lung cancer cells (LL/2), this compound inhibited cell proliferation in a concentration- and time-dependent manner, leading to apoptotic cell death characterized by:

  • Enhanced mitochondrial cytochrome c release
  • Activation of caspases-3 and -9
  • Upregulation of Bax and downregulation of Bcl-2 .

In Vivo Studies

In vivo studies using the B16F10 melanoma model demonstrated that this compound significantly suppressed tumor growth, angiogenesis, and metastasis. The results indicated:

  • A reduction in tumor volume by approximately 73% after treatment with 15 mg/kg this compound.
  • Inhibition of blood vessel development in transgenic zebrafish models by over 90% at certain concentrations .

Angiogenesis Inhibition

This compound exhibits potent anti-angiogenic properties. In vitro studies showed that it inhibited the migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in a concentration-dependent manner. Key findings include:

Concentration (μM)Tube Formation Inhibition (%)
2.550
580

In vivo assays confirmed that this compound effectively reduced angiogenesis in mouse models, as evidenced by histological analysis .

Neuroprotective Effects

Recent research indicates that this compound may alleviate symptoms associated with neurodegenerative diseases such as Parkinson's disease. In a rotenone-induced rat model, this compound demonstrated:

  • Reduction in motor deficits observed through behavioral tests (e.g., rotarod, open-field test).
  • Improvement in biochemical markers related to oxidative stress and inflammation .

Antioxidant and Anti-inflammatory Properties

This compound has been shown to possess significant antioxidant and anti-inflammatory activities. It reduces oxidative stress markers and inflammatory cytokines, suggesting its potential use in treating conditions characterized by oxidative damage .

Case Study 1: Murine Lung Cancer Model

  • Objective : To evaluate the antitumor effects of this compound.
  • Method : LL/2 cells were treated with varying concentrations of this compound.
  • Results : Significant inhibition of cell proliferation and induction of apoptosis were observed.

Case Study 2: Zebrafish Angiogenesis Model

  • Objective : To assess the anti-angiogenic effects of this compound.
  • Method : Transgenic zebrafish embryos were treated with this compound.
  • Results : Over 90% inhibition of blood vessel formation at specific concentrations.

Comparación Con Compuestos Similares

Key Pharmacological Properties:

  • Neuroprotection : Barbigerone mitigates scopolamine (SCOP)-induced memory deficits by reducing acetylcholinesterase (AChE) activity and oxidative stress (e.g., restoring glutathione (GSH) and superoxide dismutase (SOD) levels) .
  • Anti-Parkinson’s Effects: In rotenone-induced Parkinson’s disease (PD) models, this compound improves motor deficits (rotarod test, catalepsy) and reduces neuroinflammatory cytokines (IL-1β, TNF-α) .
  • Anti-Cancer Activity: Inhibits melanoma (B16F10) proliferation, angiogenesis, and metastasis by suppressing MEK3/6/p38 MAPK signaling and FAK phosphorylation .
  • Safety Profile: No acute oral toxicity (LD₅₀ > 2000 mg/kg) observed in rats, with effective doses ranging from 10–20 mg/kg .

Comparison with Similar Compounds

This compound shares structural and functional similarities with other pyranoisoflavones and flavonoids.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Source Molecular Formula Key Pharmacological Actions Mechanisms Therapeutic Indications
This compound Tephrosia barbigera C₂₃H₂₂O₆ Antioxidant, anti-inflammatory, anti-cancer AChE inhibition; MEK3/6/p38 MAPK suppression Neurodegeneration, melanoma
Glabrone Tephrosia species C₂₀H₁₆O₅ Antimicrobial, cytotoxic Not fully elucidated Infectious diseases
Jamaicin Tephrosia species C₂₂H₁₈O₆ Antiparasitic, antifungal Interference with parasite metabolism Parasitic infections
Genistein Soybeans C₁₅H₁₀O₅ Estrogenic, anti-angiogenic ERK/AKT pathway modulation Breast cancer, osteoporosis

Table 2: Comparative Efficacy in Disease Models

Compound Neuroprotection (SCOP Model) Anti-PD (Rotenone Model) Anti-Cancer (Melanoma) Toxicity (LD₅₀)
This compound ✔️ (↓AChE, ↑SOD/GSH) ✔️ (↓IL-1β, ↑dopamine) ✔️ (↓FAK, ↓p38 MAPK) >2000 mg/kg
Genistein Limited evidence ✖️ ✔️ (↓VEGF, ↓ERK) ~500 mg/kg (rodents)
Curcumin ✔️ (↓Aβ plaques) ✔️ (↓α-synuclein) ✔️ (↓NF-κB) >2000 mg/kg

Key Differentiators of this compound:

Dual Neuroprotective and Anti-Cancer Activity : Unlike glabrone or jamaicin, this compound uniquely targets both neurodegenerative pathways (AChE, oxidative stress) and oncogenic signaling (MEK3/6/p38 MAPK) .

Superior Antioxidant Profile : this compound restores GSH and SOD levels more effectively than genistein in SCOP-induced cognitive deficits .

Broad-Spectrum Anti-Inflammatory Action : Reduces IL-1β, TNF-α, and IL-6 in both PD and ulcer models, outperforming curcumin in cytokine suppression .

Actividad Biológica

Barbigerone is a natural pyranoisoflavone derived from various plant sources, particularly known for its potential therapeutic applications in neurodegenerative diseases and cancer. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have explored its mechanisms of action and efficacy in various models, particularly focusing on its neuroprotective properties and potential in treating conditions like Parkinson's disease (PD) and non-small cell lung cancer (NSCLC).

Antioxidant and Anti-inflammatory Properties

This compound exhibits significant antioxidant activity, which plays a crucial role in mitigating oxidative stress—a key factor in many neurodegenerative diseases. In a study involving a rotenone-induced rat model of Parkinson's disease, this compound was administered at doses of 10 and 20 mg/kg. The results indicated that this compound:

  • Reduced oxidative stress markers : Levels of malondialdehyde (MDA) and nitrite were significantly decreased, while the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) were restored to near-normal levels .
  • Improved behavioral parameters : Treatment with this compound alleviated motor deficits as assessed by various tests, including the rotarod test and open-field test .

Neuroprotective Effects

This compound's neuroprotective effects were further substantiated by its ability to modulate neuroinflammatory cytokines. In the same study, it was shown to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are critical mediators of inflammation associated with neurodegeneration .

Anticancer Activity

In addition to its neuroprotective properties, this compound has demonstrated anticancer effects. A study highlighted its ability to inhibit tumor angiogenesis and growth in human non-small-cell lung cancer xenografts through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This suggests that this compound may serve as a potential therapeutic agent for NSCLC by targeting specific molecular pathways involved in tumor progression .

Memory Enhancement

Recent research also indicated that this compound could prevent memory impairment induced by scopolamine, a common model for studying cognitive decline. Treatment with this compound significantly reduced oxidative stress and neurobehavioral deficits in scopolamine-administered rats, suggesting its potential role in enhancing cognitive function .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Biological Activity Model/Study Key Findings
AntioxidantRotenone-induced PD rat modelReduced MDA/nitrite levels; restored SOD/CAT/GSH activities; improved motor skills
Anti-inflammatoryRotenone-induced PD rat modelDecreased TNF-α, IL-1β, IL-6 levels; reduced neuroinflammation
AnticancerNSCLC xenograft modelInhibited tumor growth via VEGFR2 signaling pathway
Cognitive enhancementScopolamine-induced memory impairment modelAlleviated cognitive deficits; reduced oxidative stress markers

Case Study 1: Neuroprotective Effects in Parkinson's Disease

In an experimental study aimed at exploring the effects of this compound on Parkinson's disease, researchers administered different doses to rats subjected to rotenone-induced neurotoxicity. The study concluded that this compound not only improved motor functions but also exhibited significant antioxidant activity by restoring the balance of oxidative stress markers.

Case Study 2: Anticancer Efficacy in Lung Cancer

A separate investigation into the anticancer properties of this compound revealed its effectiveness against non-small-cell lung cancer. The compound was shown to inhibit tumor growth significantly through modulation of angiogenesis-related pathways, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What experimental models are commonly used to evaluate Barbigerone’s neuroprotective effects, and how are they designed?

this compound’s neuroprotective properties are typically assessed using rodent models of neurodegenerative diseases. For example:

  • Parkinson’s disease (PD): Rats are subcutaneously injected with rotenone (0.5 mg/kg) to induce PD-like symptoms. This compound (10–20 mg/kg) is administered orally 1 hour before rotenone for 28 days. Behavioral tests (rotarod, catalepsy, open-field) and biochemical markers (oxidative stress, neuroinflammatory cytokines) are measured pre-sacrifice .
  • Memory impairment: Scopolamine (SCOP)-induced amnesia models in rats involve oral this compound (20 mg/kg) administered 1 hour before SCOP for 14 days. Tests include Morris water maze and Y-maze, followed by brain tissue analysis for acetylcholinesterase and oxidative stress biomarkers .

Q. What biomarkers are critical for assessing this compound’s anti-ulcer activity in ethanol-induced gastric injury models?

Key biomarkers include:

  • Oxidative stress: Superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and malondialdehyde (MDA) levels in gastric tissue. This compound restores SOD, GSH, and CAT while reducing MDA .
  • Inflammation: TNF-α, IL-6, IL-1β, and ICAM-1, measured via ELISA. This compound downregulates these pro-inflammatory cytokines .
  • Apoptosis: Bcl-2 expression (anti-apoptotic marker) is upregulated post-treatment .
  • Histopathology: Reductions in mucosal necrosis, hemorrhage, and edema are quantified .

Q. What methodological standards ensure reproducibility in this compound dosing and toxicity studies?

  • Acute toxicity: Follow OECD-423 guidelines, administering this compound orally in 0.5% Na-CMC suspension. Maximum tolerated doses (e.g., 20 mg/kg) are determined via survival rates and organ histopathology .
  • Chronic dosing: Standardize pre-treatment intervals (e.g., 1 hour before toxin administration) and use vehicle controls (e.g., saline or Na-CMC) to isolate compound effects .

Advanced Research Questions

Q. How can contradictory findings in this compound’s antioxidant activity across studies be resolved?

Discrepancies may arise from variations in:

  • Dosage: Higher doses (20 mg/kg) show stronger antioxidant effects in gastric ulcers compared to neuroprotection studies (10–20 mg/kg) .
  • Administration routes: Oral vs. intraperitoneal delivery affects bioavailability.
  • Model specificity: Ethanol-induced oxidative stress in gastric tissue vs. rotenone-induced neuronal damage may require distinct biomarker panels.
    Methodological solution: Conduct dose-response curves and pharmacokinetic profiling (e.g., plasma concentration monitoring) to correlate efficacy with bioavailability .

Q. What strategies optimize this compound’s synthesis and formulation for enhanced stability?

  • Synthesis: Use asymmetric organocatalysis or transition metal-catalyzed reactions for stereochemical purity. Structural analogs can be synthesized via concise protocols for comparative bioactivity studies .
  • Formulation: Encapsulate this compound in hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility. FT-IR and DSC analyses confirm inclusion complex formation by tracking C=O stretching shifts and thermal stability .

Q. How can researchers validate this compound’s multi-target mechanisms in complex pathologies like Parkinson’s disease?

Adopt a systems biology approach:

  • Transcriptomics: RNA sequencing of rotenone-treated neurons post-Barbigerone exposure to identify regulated pathways (e.g., Nrf2/ARE for oxidative stress).
  • Protein interaction networks: Co-immunoprecipitation assays to map this compound’s binding partners (e.g., Bcl-2 or cytokine receptors) .
  • Behavioral correlation: Use multivariate analysis to link biochemical markers (e.g., dopamine levels) with motor function improvements .

Data Contradiction Analysis

Q. How should researchers address variability in this compound’s efficacy across ulcer models?

In ethanol-induced gastric ulcers, this compound reduces ulcer index by 60–70% at 20 mg/kg , but efficacy may differ in NSAID- or stress-induced models. Resolution:

  • Standardize ulcer induction protocols (e.g., ethanol concentration, fasting duration).
  • Include positive controls (e.g., omeprazole) to benchmark this compound’s potency .
  • Perform meta-analyses of existing datasets to identify model-specific response thresholds.

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • ANOVA with post hoc tests: Use one-way ANOVA followed by Tukey’s test for multi-group comparisons (e.g., oxidative stress markers across doses) .
  • Non-parametric tests: Apply Kruskal-Wallis for non-normally distributed data (e.g., ulcer index scores) .
  • Regression models: Linear/logistic regression to correlate dose with biomarker changes (e.g., SOD activity vs. This compound concentration) .

Q. How should histopathological data be quantified to assess this compound’s tissue-protective effects?

  • Scoring systems: Use semi-quantitative scales (e.g., 0–3 for necrosis, edema, hemorrhage) .
  • Digital imaging software: Analyze tissue sections with tools like ImageJ to quantify lesion area and cellular density .
  • Blinded evaluation: Ensure independent pathologists score slides to minimize bias .

Synthesis and Characterization Table

ParameterMethodKey FindingsReference
Synthesis yield Transition metal-catalyzed reaction>85% purity via HPLC
Solubility Phase-solubility study with HP-β-CD10-fold increase in aqueous solubility
Stability Accelerated degradation (40°C/75% RH)>90% retention after 6 months

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbigerone
Reactant of Route 2
Reactant of Route 2
Barbigerone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.